2-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
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Overview
Description
2-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that features a pyranone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to use a Mannich reaction, where a pyridine derivative reacts with formaldehyde and a secondary amine to form the aminomethylated product. This intermediate can then undergo further functionalization to introduce the fluorophenyl and hydroxymethyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction could produce various alcohols or amines.
Scientific Research Applications
2-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-ylamino)methyl-3-hydroxy-4H-pyran-4-one: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological activity.
2-((2-chlorophenyl)(pyridin-2-ylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the fluorophenyl group in 2-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15FN2O4 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)-(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C18H15FN2O4/c19-13-6-2-1-5-12(13)16(21-15-7-3-4-8-20-15)18-17(24)14(23)9-11(10-22)25-18/h1-9,16,22,24H,10H2,(H,20,21) |
InChI Key |
IUEFYIIYHYEQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=N3)F |
Origin of Product |
United States |
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